2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the benzimidazole ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-fluorobenzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dihydro-1H-[1,4]dioxino[2,3-g]benzimidazole derivatives
- 2,3-dihydro-1H-[1,4]dioxino[2,3-g]benzofuran derivatives
Uniqueness
What sets 2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-fluorobenzyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H20FN3O3 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-(2-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C20H20FN3O3/c1-2-19-23-15-9-17-18(27-8-7-26-17)10-16(15)24(19)12-20(25)22-11-13-3-5-14(21)6-4-13/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,22,25) |
InChI Key |
FZTQZCIMFRMSTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC3=C(C=C2N1CC(=O)NCC4=CC=C(C=C4)F)OCCO3 |
Origin of Product |
United States |
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